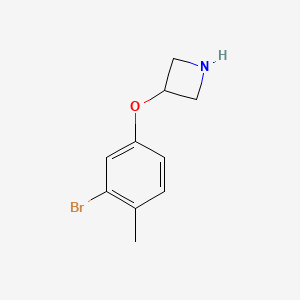

3-(3-Bromo-4-methylphenoxy)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

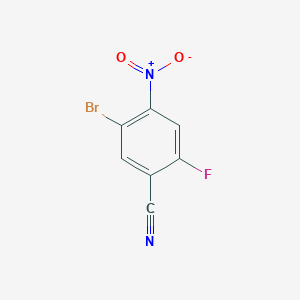

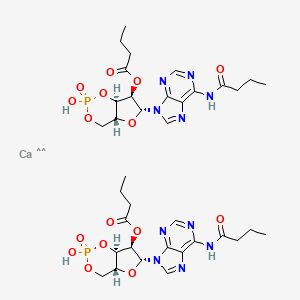

“3-(3-Bromo-4-methylphenoxy)azetidine” is a chemical compound that has potential applications in various fields of research and industry . It is a derivative of azetidine, which is a four-membered heterocycle used in organic synthesis and medicinal chemistry .

Synthesis Analysis

Azetidines can be synthesized through various methods. One of the common methods is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the use of lanthanoid (III) trifluoromethanesulfonate (Ln (OTf) 3) as a catalyst for the regioselective nucleophilic ring opening of epoxides .Molecular Structure Analysis

The molecular structure of “3-(3-Bromo-4-methylphenoxy)azetidine” can be represented by the linear formula: C10H13O1N1 . The InChI key for this compound is IKXZLYWIOATIPO-UHFFFAOYSA-N .Scientific Research Applications

Functionalized Azetidine Synthesis

Azetidine derivatives, including those related to 3-(3-Bromo-4-methylphenoxy)azetidine, have shown significant versatility in chemical synthesis. The compounds 3-bromo-3-ethylazetidines have been employed for the preparation of various functionalized azetidines, such as 3-alkoxy-, 3-aryloxy-, and 3-amino-3-ethylazetidines. These functionalized azetidines serve as novel building blocks for further chemical synthesis, demonstrating the synthetic utility of azetidine derivatives in creating complex molecular architectures (Stankovic et al., 2013).

Drug Discovery and Biological Evaluation

Azetidine derivatives have also been utilized in drug discovery and biological evaluations. For instance, azetidine derivatives were explored for their potency as dopaminergic antagonists, which is crucial in the context of neurological disorders and drug development. The derivatives were structurally modified and evaluated for their affinity to specific receptors, indicating the role of azetidine derivatives in medicinal chemistry and drug design (Metkar et al., 2013).

Structural and Stereoselective Synthesis

The versatility of azetidine derivatives extends to structural and stereoselective synthesis, where they are used as precursors or intermediates for the generation of complex molecules. For example, cis-3,4-disubstituted piperidines were synthesized through ring transformation of 2-(2-mesyloxyethyl)azetidines. This method provides access to valuable templates in medicinal chemistry, showcasing the importance of azetidine derivatives in generating structurally diverse and complex molecular entities (Mollet et al., 2011).

Future Directions

Azetidines, including “3-(3-Bromo-4-methylphenoxy)azetidine”, have potential applications in various fields such as drug discovery, polymer synthesis, and as chiral templates . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research is expected to focus on these areas .

properties

IUPAC Name |

3-(3-bromo-4-methylphenoxy)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7-2-3-8(4-10(7)11)13-9-5-12-6-9/h2-4,9,12H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKAOUXTATVNCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2CNC2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromo-4-methylphenoxy)azetidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1383838.png)

![4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383850.png)

![4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383853.png)

![(4aR,7aS)-1-(cyclopropylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383857.png)

![(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone](/img/structure/B1383859.png)